molecular formula C6H12N2O2 B14040093 (2S,4S)-4-aminopiperidine-2-carboxylic Acid

(2S,4S)-4-aminopiperidine-2-carboxylic Acid

Cat. No.: B14040093
M. Wt: 144.17 g/mol
InChI Key: IUNRHKPPQLCTGF-WHFBIAKZSA-N
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Description

(2S,4S)-4-aminopiperidine-2-carboxylic acid is a chiral amino acid derivative with significant importance in various fields of scientific research. This compound is characterized by its unique stereochemistry, which plays a crucial role in its biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2S,4S)-4-aminopiperidine-2-carboxylic acid typically involves chiral separation techniques. One effective approach is the chiral separation of (2S,4S)-1-(tert-butoxy carbonyl)-4-(methoxymethyl) pyrrolidine-2-carboxylic acid from its racemic mixture . This method eliminates the need for salinization and dissociation processes, making it more efficient and environmentally friendly.

Industrial Production Methods: Industrial-scale production of this compound can be achieved through optimized chiral separation processes. These processes involve the use of preparative-scale chromatography, enantioselective liquid-liquid extraction, and crystallization-based methods . The implementation of these methods on an industrial scale has resulted in significant improvements in yield, atom economy, and reaction mass efficiency.

Chemical Reactions Analysis

Types of Reactions: (2S,4S)-4-aminopiperidine-2-carboxylic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its properties for specific applications.

Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and nucleophiles. For example, the compound can be modified through Suzuki and Sonogashira reactions in water, which involve the use of palladium catalysts and base .

Major Products Formed: The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. These products can include various substituted derivatives with enhanced biological and chemical properties .

Scientific Research Applications

Chemistry: In chemistry, (2S,4S)-4-aminopiperidine-2-carboxylic acid is used as a building block for the synthesis of complex molecules. Its unique stereochemistry makes it valuable for the development of chiral catalysts and ligands .

Biology: In biological research, this compound is used to study the structure and function of proteins. It can be incorporated into peptides and proteins to investigate their conformational preferences and interactions .

Medicine: In medicine, this compound is explored for its potential therapeutic applications. For example, it has been used in the development of radiolabeled tracers for tumor imaging, such as (2S,4S)4-[18F]FPArg, which can penetrate the blood-brain barrier and image gliomas with high contrast .

Industry: In the industrial sector, this compound is used in the production of pharmaceuticals and agrochemicals. Its chiral properties make it valuable for the synthesis of enantiopure compounds with specific biological activities .

Mechanism of Action

The mechanism of action of (2S,4S)-4-aminopiperidine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. For example, in tumor imaging, the compound is transported into tumor cells by cationic amino acid transporters, allowing it to accumulate in tumor tissues and provide high-contrast images .

Properties

Molecular Formula

C6H12N2O2

Molecular Weight

144.17 g/mol

IUPAC Name

(2S,4S)-4-aminopiperidine-2-carboxylic acid

InChI

InChI=1S/C6H12N2O2/c7-4-1-2-8-5(3-4)6(9)10/h4-5,8H,1-3,7H2,(H,9,10)/t4-,5-/m0/s1

InChI Key

IUNRHKPPQLCTGF-WHFBIAKZSA-N

Isomeric SMILES

C1CN[C@@H](C[C@H]1N)C(=O)O

Canonical SMILES

C1CNC(CC1N)C(=O)O

Origin of Product

United States

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